Fluazifop-P-butyl
Fluazifop-P-butyl
Fluazifop-P-butyl is a butyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configutation. The active enantiomer of the herbicide fluazifop-butyl, it is used as a post-emergence herbicide for the control grass weeds in various broad-leaved crops. It has a role as an agrochemical, a herbicide and an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor. It is functionally related to a fluazifop-P. It is an enantiomer of a (S)-fluazifop-butyl.
Fluazifop-p-butyl is a selective phenoxy herbicide used for postemergence control of annual and perennial grass weeds. It is used on soybeans and other broad-leaved crops such as carrots, spinach, potatoes, and ornamentals. Fluazifop-p-butyl is a general use pesticide. Fluazifop-p-butyl is a different compound than either fluazifop or fluazifop butyl. Both the chemical structures and the toxicities of these compounds are different. Fluazifop-p-butyl formulations can contain some fluazifop-butyl. Fluazifop-p-butyl is a slightly toxic compound. A single ingested dose can cause severe stomach and intestine disturbance. Ingestion of large quantities may cause problems in the central nervous system such as drowsiness, dizziness, loss of coordination and fatigue. Breathing small amounts of the product may cause vomiting and severe lung congestion.
Fluazifop-p-butyl is a selective phenoxy herbicide used for postemergence control of annual and perennial grass weeds. It is used on soybeans and other broad-leaved crops such as carrots, spinach, potatoes, and ornamentals. Fluazifop-p-butyl is a general use pesticide. Fluazifop-p-butyl is a different compound than either fluazifop or fluazifop butyl. Both the chemical structures and the toxicities of these compounds are different. Fluazifop-p-butyl formulations can contain some fluazifop-butyl. Fluazifop-p-butyl is a slightly toxic compound. A single ingested dose can cause severe stomach and intestine disturbance. Ingestion of large quantities may cause problems in the central nervous system such as drowsiness, dizziness, loss of coordination and fatigue. Breathing small amounts of the product may cause vomiting and severe lung congestion.
Brand Name:
Vulcanchem
CAS No.:
79241-46-6
VCID:
VC21263084
InChI:
InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1
SMILES:
CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F
Molecular Formula:
C19H20F3NO4
Molecular Weight:
383.4 g/mol
Fluazifop-P-butyl
CAS No.: 79241-46-6
Cat. No.: VC21263084
Molecular Formula: C19H20F3NO4
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fluazifop-P-butyl is a butyl 2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate that has R configutation. The active enantiomer of the herbicide fluazifop-butyl, it is used as a post-emergence herbicide for the control grass weeds in various broad-leaved crops. It has a role as an agrochemical, a herbicide and an EC 6.4.1.2 (acetyl-CoA carboxylase) inhibitor. It is functionally related to a fluazifop-P. It is an enantiomer of a (S)-fluazifop-butyl. Fluazifop-p-butyl is a selective phenoxy herbicide used for postemergence control of annual and perennial grass weeds. It is used on soybeans and other broad-leaved crops such as carrots, spinach, potatoes, and ornamentals. Fluazifop-p-butyl is a general use pesticide. Fluazifop-p-butyl is a different compound than either fluazifop or fluazifop butyl. Both the chemical structures and the toxicities of these compounds are different. Fluazifop-p-butyl formulations can contain some fluazifop-butyl. Fluazifop-p-butyl is a slightly toxic compound. A single ingested dose can cause severe stomach and intestine disturbance. Ingestion of large quantities may cause problems in the central nervous system such as drowsiness, dizziness, loss of coordination and fatigue. Breathing small amounts of the product may cause vomiting and severe lung congestion. |
|---|---|
| CAS No. | 79241-46-6 |
| Molecular Formula | C19H20F3NO4 |
| Molecular Weight | 383.4 g/mol |
| IUPAC Name | butyl (2R)-2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenoxy]propanoate |
| Standard InChI | InChI=1S/C19H20F3NO4/c1-3-4-11-25-18(24)13(2)26-15-6-8-16(9-7-15)27-17-10-5-14(12-23-17)19(20,21)22/h5-10,12-13H,3-4,11H2,1-2H3/t13-/m1/s1 |
| Standard InChI Key | VAIZTNZGPYBOGF-CYBMUJFWSA-N |
| Isomeric SMILES | CCCCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
| SMILES | CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
| Melting Point | 9.0 °C |
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